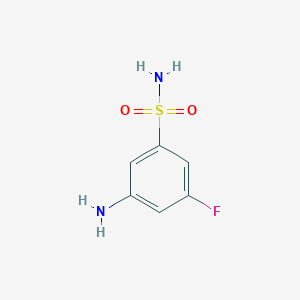

3-Amino-5-fluorobenzene-1-sulfonamide

Overview

Description

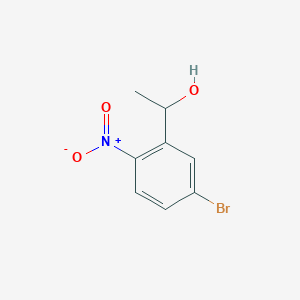

3-Amino-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 . It is commonly used in scientific research, particularly in proteomics .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) . This indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications

Halogenated sulfonamides, including derivatives of 3-Amino-5-fluorobenzene-1-sulfonamide, have been synthesized and evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds show potent inhibitory activity and suggest the possibility of designing selective inhibitors with antitumor potential (Ilies et al., 2003).

Antimicrobial Activity Against Mycobacterium tuberculosis

Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives exhibit efficient inhibition of beta-carbonic anhydrases from Mycobacterium tuberculosis, potentially leading to antimycobacterial agents with novel mechanisms of action compared to currently used drugs (Ceruso et al., 2014).

Antitumor Drug Development

Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been designed, synthesized, and shown to possess high antitumor activity with low toxicity, presenting a novel class of antitumor drugs (Huang et al., 2001).

Enzyme-linked Immunosorbent Assay (ELISA) for Milk Analysis

Sulfonamide derivatives have been used to develop highly sensitive ELISAs for detecting a range of sulfonamide antibiotics in milk samples, addressing the need for efficient screening methods to ensure food safety (Adrián et al., 2009).

Molecular Docking and Antimicrobial Activity

Synthesis and molecular docking studies of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline have shown good to potent antimicrobial activity, indicating the therapeutic potential of these compounds in treating bacterial and fungal infections (Janakiramudu et al., 2017).

Mechanism of Action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its disruption can halt bacterial growth.

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase. They are structurally similar to para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . This competition inhibits the production of dihydropteroate, a precursor of folic acid, thus preventing bacterial growth.

Biochemical Pathways

The primary pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfonamides prevent the production of dihydropteroate and, subsequently, tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA.

Result of Action

The inhibition of folic acid synthesis by sulfonamides results in a lack of necessary nucleotides for DNA replication in bacteria, thus inhibiting bacterial growth .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of sulfonamides, potentially impacting their absorption and distribution . Additionally, the presence of other substances, such as organic matter, can interact with sulfonamides and affect their bioavailability .

Safety and Hazards

Properties

IUPAC Name |

3-amino-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFJJOMPQPAGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

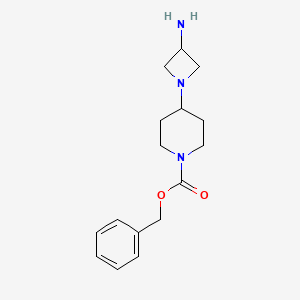

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)